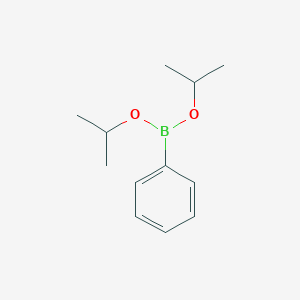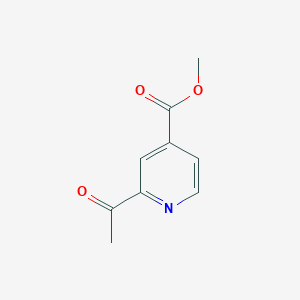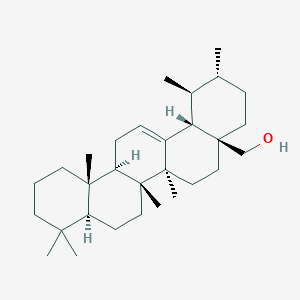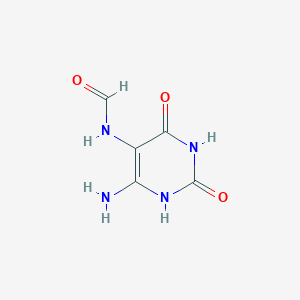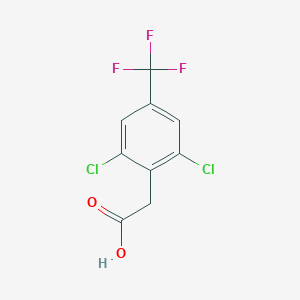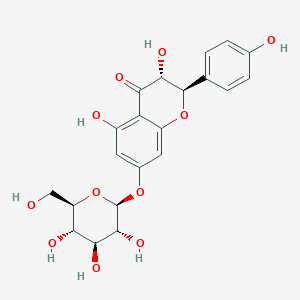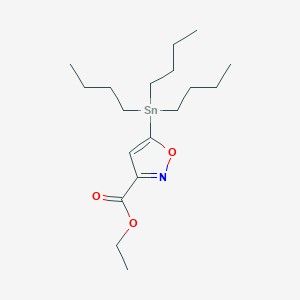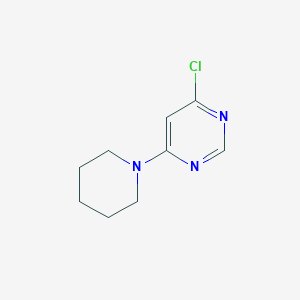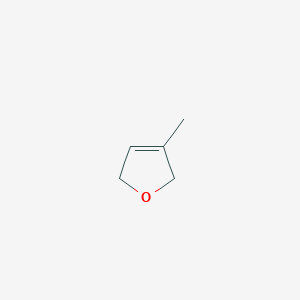
2,5-Dihydro-3-methylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihydro-3-methylfuran is a cyclic organic compound that is primarily used as a building block in the synthesis of various organic molecules. It is a colorless liquid with a sweet, fruity odor and is highly flammable. 2,5-Dihydro-3-methylfuran has been used in a wide range of scientific research applications due to its unique chemical properties and potential biological activity.
Wirkmechanismus
The mechanism of action of 2,5-Dihydro-3-methylfuran is not fully understood. However, it is believed that its biological activity may be due to its ability to interact with various cellular targets, including enzymes and receptors. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects:
2,5-Dihydro-3-methylfuran has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. Furthermore, it has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and survival.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,5-Dihydro-3-methylfuran in lab experiments include its easy availability, relatively low cost, and potential biological activity. However, its limitations include its high flammability, which requires careful handling and storage. Furthermore, its potential toxicity and side effects on biological systems need to be thoroughly investigated before it can be used in clinical settings.
Zukünftige Richtungen
There are several future directions for the research on 2,5-Dihydro-3-methylfuran. One potential area of investigation is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another area of research is to investigate its potential as a natural product for the development of new drugs. Furthermore, the development of new synthetic methods for the production of 2,5-Dihydro-3-methylfuran may lead to the discovery of new analogs with improved biological activity and selectivity.
Synthesemethoden
The synthesis of 2,5-Dihydro-3-methylfuran can be achieved through several methods, including the Diels-Alder reaction, dehydration of 2-methyltetrahydrofuran, and the reduction of 2,5-dihydro-2-methylfuran-3-one. The most commonly used method involves the Diels-Alder reaction between 2-methylfuran and ethylene, which yields 2,5-Dihydro-3-methylfuran as the major product.
Wissenschaftliche Forschungsanwendungen
2,5-Dihydro-3-methylfuran has been extensively studied for its potential biological activity, including its antimicrobial, antitumor, and anti-inflammatory properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It also exhibits antitumor activity against human cancer cell lines, such as HeLa and MCF-7. Furthermore, 2,5-Dihydro-3-methylfuran has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
1708-31-2 |
|---|---|
Produktname |
2,5-Dihydro-3-methylfuran |
Molekularformel |
C5H8O |
Molekulargewicht |
84.12 g/mol |
IUPAC-Name |
3-methyl-2,5-dihydrofuran |
InChI |
InChI=1S/C5H8O/c1-5-2-3-6-4-5/h2H,3-4H2,1H3 |
InChI-Schlüssel |
GSDYNJRRFBBEJS-UHFFFAOYSA-N |
SMILES |
CC1=CCOC1 |
Kanonische SMILES |
CC1=CCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



